(Z)-2-Phenyl-4-(2-phenylethylidene)oxazol-5(4H)-one
Description
(Z)-2-Phenyl-4-(2-phenylethylidene)oxazol-5(4H)-one is a heterocyclic compound featuring an oxazolone core substituted with a phenyl group at position 2 and a phenylethylidene moiety at position 2. The Z-configuration of the ethylidene group is critical for its stereochemical and electronic properties, influencing its reactivity and biological activity. This compound is synthesized via classical oxazolone formation methods, typically involving condensation of cinnamoylglycine with aromatic aldehydes under reflux with acetic anhydride and sodium acetate . Its structural characterization employs techniques such as $ ^1H $-NMR, $ ^{13}C $-NMR, FTIR, and mass spectrometry .
Properties
Molecular Formula |
C17H13NO2 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(4Z)-2-phenyl-4-(2-phenylethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H13NO2/c19-17-15(12-11-13-7-3-1-4-8-13)18-16(20-17)14-9-5-2-6-10-14/h1-10,12H,11H2/b15-12- |
InChI Key |
JSRKCWFZRCAKCL-QINSGFPZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CC=C2C(=O)OC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Phenyl-4-(2-phenylethylidene)oxazol-5(4H)-one typically involves the condensation of benzaldehyde with 2-phenylacetonitrile in the presence of a base, followed by cyclization. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or dimethyl sulfoxide
Temperature: Reflux conditions
The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxazole ring.
Industrial Production Methods
While specific industrial production methods for (Z)-2-Phenyl-4-(2-phenylethylidene)oxazol-5(4H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Phenyl-4-(2-phenylethylidene)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and ethylidene groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry
In synthetic chemistry, (Z)-2-Phenyl-4-(2-phenylethylidene)oxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has shown potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its mechanism of action and potential therapeutic applications.
Industry
In the industrial sector, (Z)-2-Phenyl-4-(2-phenylethylidene)oxazol-5(4H)-one can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which (Z)-2-Phenyl-4-(2-phenylethylidene)oxazol-5(4H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, leading to the modulation of various biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Electronic Effects: Electron-donating groups (e.g., methoxy, dimethylamino) enhance optoelectronic properties, making derivatives suitable for materials science applications .
- Biological Activity : Fluorinated and phenylethylidene derivatives exhibit superior acetylcholinesterase inhibition and anticancer activity compared to unsubstituted analogs .
Thiazol-4(5H)-one Analogs
Compounds like (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one (e.g., 6a–j) share structural similarities but replace the oxazolone oxygen with sulfur. These analogs demonstrate antimicrobial activity (MIC₅₀ = 4–32 µg/mL) but show reduced acetylcholinesterase inhibition compared to oxazolones .
Hydroquinoline-Oxazolone Hybrids
Derivatives such as (Z)-4-((1-benzyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)methylene)-2-phenyloxazol-5(4H)-one (9b) incorporate hydroquinoline scaffolds. These hybrids exhibit unique $ ^1H $-NMR shifts (δ = 1.41 ppm for C(CH₃)₂) and improved lipophilicity, enhancing blood-brain barrier penetration for neurological targets .
Extended π-Systems and Heterocyclic Modifications
- Azulenyl-Phenyloxazolones : Derivatives like 2-phenyl-4-((4,6,8-trimethylazulen-1-yl)methylene)oxazol-5(4H)-one show redox activity and selective recognition of Pb(II) ions (detection limit = 0.1 µM) in electrochemical sensors .
- Epoxy-Substituted Oxazolones : (2S,3R)-3-(Oxiran-2-yl)phenylmethyl derivatives (e.g., 6a–k ) demonstrate anti-tumor activity (IC₅₀ = 5–20 µM against A549 cells) due to epoxy-mediated alkylation of cellular targets .
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